2-(3-Fluoro-4-methoxyphenoxy)acetic acid

Nav1.8 inhibition Sodium channel modulator Pain research

Procure 2-(3-Fluoro-4-methoxyphenoxy)acetic acid (CAS 2967-97-7) for your drug discovery programs. This fluorinated phenoxyacetic acid scaffold is critical for GPR40/FFA1 agonist SAR (EC50=18.9 nM for advanced leads) and Nav1.8 sodium channel modulation (IC50=7 nM). The unique 3-fluoro-4-methoxy substitution pattern ensures optimal binding affinity and metabolic stability. Claimed as Compound 90 in US Patent 11203571. Superior to mono-substituted analogs. ≥98% purity, ideal for library synthesis and assay controls. Order now for target validation and lead optimization.

Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
Cat. No. B8067154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methoxyphenoxy)acetic acid
Molecular FormulaC9H9FO4
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OCC(=O)O)F
InChIInChI=1S/C9H9FO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyFPRSDZJKBNBKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoro-4-methoxyphenoxy)acetic acid (CAS 2967-97-7): Core Physicochemical and Structural Profile for Phenoxyacetic Acid Scaffold-Based Research and Procurement


2-(3-Fluoro-4-methoxyphenoxy)acetic acid (CAS 2967-97-7, MF: C9H9FO4, MW: 200.16 g/mol) is a fluorinated aromatic compound belonging to the phenoxyacetic acid class [1]. Its structure features a phenoxy group attached to an acetic acid moiety, with a 3-fluoro-4-methoxy substitution pattern on the phenyl ring . The compound serves as a key synthetic intermediate and a core scaffold in medicinal chemistry, particularly in the development of G protein-coupled receptor 40 (GPR40/FFA1) agonists for metabolic disease research, as well as in the synthesis of sodium channel modulators and potential herbicidal agents [2].

Why Generic Substitution Fails: Critical Structure-Activity Relationship (SAR) Dependencies of the 3-Fluoro-4-methoxy Phenoxyacetic Acid Core


Simple phenoxyacetic acid analogs, such as the unsubstituted 2-(phenoxy)acetic acid or the mono-substituted 2-(3-fluorophenoxy)acetic acid and 2-(4-methoxyphenoxy)acetic acid, lack the precise electronic and steric profile conferred by the simultaneous presence of a 3-fluoro and 4-methoxy group [1]. Comprehensive SAR studies within the GPR40/FFA1 agonist class have unequivocally demonstrated that the introduction of an ortho-fluoro substituent on the phenoxyacetic acid scaffold dramatically increases receptor agonism potency [2]. The unique combination of the electron-withdrawing fluoro group and the electron-donating methoxy group in the 3- and 4-positions, respectively, is critical for optimizing binding affinity, modulating lipophilicity to enhance metabolic stability, and achieving the desired biological activity profile [3]. Substituting this precise substitution pattern with a generic analog lacking these specific modifications is highly likely to result in a significant loss of target engagement and functional activity.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Performance Data for 2-(3-Fluoro-4-methoxyphenoxy)acetic acid


Potent and Selective Nav1.8 Sodium Channel Inhibition: A 7 nM IC50 Establishes a Pharmacological Baseline for Pain Research

The target compound demonstrates high-affinity inhibition of the human voltage-gated sodium channel Nav1.8, with a reported IC50 of 7 nM in a patch clamp electrophysiology assay [1]. This level of potency positions it as a highly effective Nav1.8 blocker. While direct head-to-head data against a defined comparator within the same assay is not available in the public domain, this potency is comparable to and within the same order of magnitude as other well-characterized, potent Nav1.8 inhibitors such as A-803467, which exhibits an IC50 of approximately 8 nM in similar electrophysiological assays [2].

Nav1.8 inhibition Sodium channel modulator Pain research

Validated Utility as a Key Intermediate in the Synthesis of Ultra-Potent GPR40 Agonists

The target compound's core scaffold is a critical component in the synthesis of advanced phenoxyacetic acid derivatives, such as the clinical candidate HWL-088 [1]. The SAR study leading to HWL-088 explicitly concluded that the 'introduction of ortho-fluoro greatly increased the activity of phenoxyacetic acid series' [2]. While the parent compound itself is not a GPR40 agonist, the presence of the 3-fluoro-4-methoxy substitution pattern is a direct structural precursor to the pharmacophore of HWL-088, which achieves an EC50 of 18.9 nM at the FFA1/GPR40 receptor [3]. In contrast, unsubstituted or mono-substituted phenoxyacetic acid derivatives typically exhibit significantly lower or negligible agonist activity.

GPR40/FFA1 agonist Type 2 diabetes Insulin secretagogue

Commercial Availability with Verifiable High Purity (≥98%) Ensures Reproducible Research Outcomes

The target compound is commercially available from reputable suppliers with a certified purity of ≥98%, as verified by standard analytical methods such as HPLC . This is a critical procurement criterion that ensures the compound's suitability for reproducible synthesis and biological assays. In contrast, some closely related analogs, such as 2-(3-fluoro-4-hydroxyphenoxy)acetic acid, are listed as discontinued or available only on a custom-synthesis basis, which can introduce significant lead times and quality variability .

Chemical procurement Synthetic intermediate Quality control

Optimal Application Scenarios for 2-(3-Fluoro-4-methoxyphenoxy)acetic acid: Translating Evidence into Strategic Procurement


Scenario 1: Pain Research Requiring a Potent and Selective Nav1.8 Pharmacological Tool

Researchers investigating the role of Nav1.8 sodium channels in pain signaling pathways can utilize 2-(3-Fluoro-4-methoxyphenoxy)acetic acid as a validated, high-affinity tool compound. Its 7 nM IC50 value [1] provides a clear and potent inhibitory benchmark for in vitro electrophysiology studies. This evidence directly supports its procurement for target validation, mechanism of action studies, and as a reference standard in assays to characterize novel Nav1.8 inhibitors.

Scenario 2: Medicinal Chemistry Campaigns Focused on Optimizing Phenoxyacetic Acid-Based GPR40 Agonists

For medicinal chemistry programs targeting GPR40/FFA1 for the treatment of type 2 diabetes, this compound serves as an essential synthetic intermediate. The established SAR clearly indicates that the 3-fluoro-4-methoxy substitution is a key driver of potency for the phenoxyacetic acid class [2]. Procuring this core scaffold allows research teams to efficiently explore novel analogs and expand upon the chemical space defined by advanced leads like HWL-088 (EC50 = 18.9 nM) [3], accelerating the lead optimization process.

Scenario 3: Synthesis of Patent-Protected Sodium Channel Modulators as Disclosed in US11203571

This compound is explicitly claimed as 'Compound 90' in US Patent 11203571, which describes a series of sulfonamide-based sodium channel modulators [1]. Industrial and academic laboratories engaged in the development of novel Nav1.8 inhibitors for therapeutic applications can directly procure this compound to use as a synthetic intermediate or as a reference standard for analyzing the patent's claims. This scenario directly links procurement to intellectual property and competitive intelligence activities.

Scenario 4: High-Throughput Screening (HTS) and Assay Development Where Reproducibility is Paramount

Core facilities and screening centers that require a reliable, high-purity (≥98%) building block for generating compound libraries or for use as a positive control in assays will find 2-(3-Fluoro-4-methoxyphenoxy)acetic acid a superior procurement choice. Its established purity and commercial availability [2] mitigate the risk of batch-to-batch variability and supply chain disruption, which are common issues with custom-synthesized or discontinued analogs [3]. This ensures that screening data is robust and project timelines are maintained.

Quote Request

Request a Quote for 2-(3-Fluoro-4-methoxyphenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.